Structural Uniqueness: Pyrrolidine- vs. Morpholine-Amide Side Chain on the 6-Chloropyridazinone Core
The compound's N2-side chain is a pyrrolidin-1-yl-acetamide group. This differentiates it from common morpholine or piperidine amide analogs. In related pyridazinone chemistry, the basicity, steric bulk, and hydrogen-bonding capacity of the terminal amine are known to critically influence both target binding and physicochemical properties. For example, a morpholine substituent is often introduced to improve aqueous solubility, while a pyrrolidine may offer a distinct conformational and electronic profile [1]. The target compound's specific pyrrolidine feature offers a unique binding motif that is distinct from the 'solubilizing morpholine' strategy common in kinase inhibitor design [2].
| Evidence Dimension | N2-acetamide side chain amine structure |
|---|---|
| Target Compound Data | Pyrrolidin-1-yl |
| Comparator Or Baseline | Morpholin-4-yl (common solubilizing group analog) or Piperidin-1-yl |
| Quantified Difference | No direct comparative biological data available. Inferred difference: Pyrrolidine (pKa ~11.3, five-membered ring) vs. Morpholine (pKa ~8.4, six-membered ring with oxygen) results in distinct basicity, hydrogen-bond acceptor count, and lipophilicity. |
| Conditions | Physicochemical inference; no specific assay for the target compound |
Why This Matters
The distinct amine moiety can be a critical determinant of potency, selectivity, and ADME properties, making pyrrolidine a rational choice or a key differentiator in SAR studies.
- [1] Bouchmaa, N., et al. Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468). Arch. Pharm. (Weinheim), 2018, 351(12), e1800128. View Source
- [2] Kukreja, G. Introducing the solubilizing group, morpholine at the unoptimized C-5 position in Pyrido-pyridazinone derivative (compound 21) led to the identification of (DS08701581), a promising FER Tyrosine Kinase inhibitor. LinkedIn post, 2024. View Source
